molecular formula C9H9BrO3 B2825297 Methyl 2-(3-bromophenoxy)acetate CAS No. 111758-64-6

Methyl 2-(3-bromophenoxy)acetate

Cat. No. B2825297
M. Wt: 245.072
InChI Key: MYPHYUYCJZVEDV-UHFFFAOYSA-N
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Patent
US06239284B1

Procedure details

A solution of 3-bromophenol (17.3 g, 100 mmol) in 30 ml of THF is added at ambient temperature to a 50% solution of sodium hydride dispersed in mineral oil (5 g, 125 mmol) in 50 ml of anhydrous THF. The mixture was stirred at ambient temperature for 30 minutes before successively adding a solution of methyl bromoacetate (10.4 ml, 110 mmol) in 33 ml of anhydrous THF and sodium iodide (3.75 g, 25 mmol). The reaction medium is stirred for 30 minutes at ambient temperature and then treated with 30 ml of water at 0° C. The raw product is purified by chromatography on silica (eluent petroleum ether:ether 100:10). 19.66 g of methyl 3-bromophenoxyacetate is obtained (yield=80%).
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
oil
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
10.4 mL
Type
reactant
Reaction Step Four
Quantity
3.75 g
Type
reactant
Reaction Step Four
Name
Quantity
33 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[H-].[Na+].Br[CH2:12][C:13]([O:15][CH3:16])=[O:14].[I-].[Na+]>C1COCC1.O>[Br:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=1)[O:8][CH2:12][C:13]([O:15][CH3:16])=[O:14] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
17.3 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
oil
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
10.4 mL
Type
reactant
Smiles
BrCC(=O)OC
Name
Quantity
3.75 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
33 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction medium is stirred for 30 minutes at ambient temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The raw product is purified by chromatography on silica (eluent petroleum ether:ether 100:10)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C(OCC(=O)OC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 19.66 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.